molecular formula C11H10BrNO3 B1414648 Ethyl 3-bromo-4-cyano-2-methoxybenzoate CAS No. 1805187-37-4

Ethyl 3-bromo-4-cyano-2-methoxybenzoate

Cat. No.: B1414648
CAS No.: 1805187-37-4
M. Wt: 284.11 g/mol
InChI Key: YLGDKSGLTCPGDF-UHFFFAOYSA-N
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Description

Ethyl 3-bromo-4-cyano-2-methoxybenzoate is a substituted benzoate ester characterized by a bromine atom at the 3-position, a cyano group at the 4-position, and a methoxy group at the 2-position of the benzene ring, with an ethyl ester at the carboxylate position. Such substituted benzoates are often intermediates in pharmaceutical or agrochemical synthesis, where functional groups like cyano and bromo facilitate further derivatization via nucleophilic substitution or cross-coupling reactions.

Properties

IUPAC Name

ethyl 3-bromo-4-cyano-2-methoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrNO3/c1-3-16-11(14)8-5-4-7(6-13)9(12)10(8)15-2/h4-5H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLGDKSGLTCPGDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=C(C=C1)C#N)Br)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Table 1: Summary of Preparation Methods

Step Reagents & Conditions Purpose References
Esterification Ethanol, sulfuric acid, reflux Conversion of benzoic acid to ester ,
Bromination Bromine or N-bromosuccinimide (NBS), acid or base catalysis, controlled temperature Selective bromination at the 3-position ,
Cyanation Copper(I) cyanide, Pd-catalyzed coupling, or nucleophilic substitution Introduction of the cyano group at the 4-position ,

Detailed Preparation Methods

Method A: Direct Bromination of Ethyl 2-methoxy-5-bromobenzoate

This approach involves the selective bromination of ethyl 2-methoxybenzoate derivatives using molecular bromine (Br₂) in the presence of a Lewis acid or under controlled temperature conditions to favor substitution at the 3-position.

  • Reaction Conditions:
    • Solvent: Acetic acid or carbon tetrachloride
    • Catalyst: Iron(III) chloride or aluminum chloride
    • Temperature: 0–5°C to prevent polybromination
  • Outcome: Formation of ethyl 3-bromo-2-methoxybenzoate, which is then subjected to nitrile introduction.

Method B: Bromination Using N-Bromosuccinimide (NBS)

NBS provides a milder and more selective bromination pathway, especially suitable for aromatic compounds with activating groups like methoxy.

  • Reaction Conditions:
    • Solvent: Dimethylformamide (DMF) or acetonitrile
    • Initiator: A radical initiator such as AIBN (azobisisobutyronitrile)
    • Temperature: 50–80°C
  • Advantages: Selectivity for the 3-position, minimized polybromination, and easier purification.

Method C: Cyanation to Introduce the Cyano Group

The cyano group can be introduced via nucleophilic substitution or palladium-catalyzed cyanation:

  • Using Copper(I) cyanide (CuCN):

    • Conditions: Reflux in dimethylformamide
    • Outcome: Substitution of the bromine atom with a nitrile group at the 4-position.
  • Palladium-Catalyzed Cyanation:

    • Reagents: Pd(0) catalyst, CuCN, base (potassium carbonate)
    • Conditions: Elevated temperature, inert atmosphere
    • Outcome: Efficient cyanation at the aromatic position.

Industrial and Laboratory Scale Considerations

In large-scale synthesis, continuous flow reactors are employed to enhance safety and yield. The process involves:

Data Table: Comparative Analysis of Preparation Methods

Method Reagents Conditions Advantages Limitations Yield (%)
Direct Bromination Br₂, FeCl₃ 0–5°C, acetic acid High reactivity Polybromination risk 70–85
NBS-mediated Bromination NBS, AIBN 50–80°C, DMF Selectivity, milder Longer reaction time 75–90
Cyanation CuCN, Pd catalyst Reflux, inert atmosphere Direct nitrile formation Requires careful handling 65–80

Research Findings and Notes

  • Selectivity Control: The use of NBS under radical conditions offers superior positional selectivity, minimizing side products.
  • Reaction Optimization: Temperature control and choice of solvent significantly influence regioselectivity and yield.
  • Environmental and Safety Aspects: Solid bromine carriers and milder reagents reduce hazards associated with elemental bromine handling.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-bromo-4-cyano-2-methoxybenzoate undergoes various chemical reactions, including:

    Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles such as amines or thiols.

    Reduction: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride.

    Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide.

Major Products

    Nucleophilic substitution: Substituted benzoates with different functional groups.

    Reduction: 3-amino-4-cyano-2-methoxybenzoate.

    Hydrolysis: 3-bromo-4-cyano-2-methoxybenzoic acid.

Scientific Research Applications

Ethyl 3-bromo-4-cyano-2-methoxybenzoate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a building block for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 3-bromo-4-cyano-2-methoxybenzoate involves its interaction with specific molecular targets and pathways. For example, its cyano group can act as an electrophile, reacting with nucleophilic sites in biological molecules. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity to various targets .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares Ethyl 3-bromo-4-cyano-2-methoxybenzoate with analogous ethyl benzoate derivatives, focusing on substituent positions, molecular properties, and applications.

Compound Name Molecular Formula Substituents Key Properties Potential Applications
This compound C₁₁H₁₀BrNO₃ 2-OCH₃, 3-Br, 4-CN High polarity due to CN and Br; moderate solubility in polar organic solvents. Pharmaceutical intermediates, agrochemicals.
Ethyl 3-bromo-2-(bromomethyl)-6-hydroxy-4-methoxybenzoate C₁₁H₁₂Br₂O₄ 2-(BrCH₂), 3-Br, 4-OCH₃, 6-OH Higher molecular weight (368.02 g/mol); BrCH₂ enhances alkylation reactivity. Antibacterial agents, synthetic intermediates.
Ethyl 4-((3-((3-bromophenyl)amino)-1,1,1,2-tetrafluoropropan-2-yl)oxy)benzoate C₁₈H₁₆BrF₄NO₃ 4-O-(CF₃CH₂NH-C₆H₄Br) Fluorinated chain increases lipophilicity; MS(EI): m/z 449 [M⁺]. Medicinal chemistry (enzyme inhibition).

Key Structural and Functional Differences:

  • Substituent Effects: The cyano group in this compound enhances electrophilicity at the 4-position, making it reactive toward nucleophilic attack. Fluorinated chains in the derivative from improve metabolic stability and membrane permeability, advantageous in drug design.
  • Synthetic Accessibility: this compound’s synthesis likely involves sequential halogenation, nitrile introduction, and esterification. The compound from was synthesized via a Na₂CO₃-mediated coupling (76% yield), highlighting the role of mild bases in facilitating aryl ether formation.
  • Its cyano group may confer antifungal or pesticidal properties, akin to bioactive compounds in clove or ginger extracts (Tables 18–26, ).

Q & A

Q. What are the key synthetic routes for Ethyl 3-bromo-4-cyano-2-methoxybenzoate, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves sequential functionalization of a benzoate scaffold. A representative route includes:

Alkylation : Introduction of the methoxy group via ethyl bromide under high-temperature conditions (150°C, autoclave) .

Bromination : N-Bromosuccinimide (NBS) is used to brominate the methyl group in the presence of radical initiators (e.g., AIBN) at 40–60°C .

Cyanation : Substitution of the bromine atom with sodium cyanide, often requiring polar aprotic solvents (e.g., DMF) and controlled heating .
Optimization involves adjusting solvent polarity, temperature, and catalysts (e.g., palladium for cyanide insertion) to enhance yield and reduce side reactions .

Q. How do the functional groups (bromo, cyano, methoxy) influence the compound’s reactivity in nucleophilic substitution reactions?

  • Methodological Answer :
  • Bromo Group : Acts as a leaving group in SN2 reactions, with reactivity enhanced by electron-withdrawing groups (e.g., cyano) at the para position .
  • Cyano Group : Stabilizes intermediates via resonance, directing electrophilic attacks to the meta position .
  • Methoxy Group : Electron-donating effects increase ring electron density, potentially competing with cyano-directed reactivity.
    Experimental validation via comparative kinetic studies (e.g., monitoring substitution rates under varying conditions) is recommended .

Q. What analytical techniques are recommended for characterizing purity and structural integrity?

  • Methodological Answer :
  • HPLC/GC-MS : Quantify purity and detect impurities using reverse-phase columns (C18) with UV detection at 254 nm .
  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., coupling constants for bromo and methoxy groups) .
  • X-ray Crystallography : Resolve crystal packing and bond angles using SHELXL for refinement, particularly for resolving steric hindrance from substituents .

Advanced Research Questions

Q. How can contradictions between computational predictions and experimental spectroscopic data be resolved?

  • Methodological Answer :
  • Cross-Validation : Compare DFT-calculated NMR chemical shifts (e.g., B3LYP/6-311+G(d,p)) with experimental data to identify discrepancies in substituent effects .
  • Isotopic Labeling : Use ²H or ¹³C-labeled derivatives to trace unexpected coupling patterns in 2D NMR (e.g., NOESY for spatial proximity analysis) .
  • Crystallographic Validation : Resolve ambiguities in substituent orientation via high-resolution X-ray data, addressing potential tautomerism or dynamic effects .

Q. What challenges arise in X-ray crystallographic analysis of this compound, and how can they be mitigated?

  • Methodological Answer :
  • Crystal Defects : Twinning or disorder due to bulky substituents (e.g., cyano and methoxy groups) can complicate data collection. Use SHELXD for initial phase determination and SHELXL for iterative refinement .
  • Thermal Motion : High thermal parameters for the ethyl ester group may require low-temperature (100 K) data collection to reduce noise .
  • Data Scaling : Apply multi-scan corrections (e.g., SADABS) to account for absorption effects from bromine’s high electron density .

Q. What mechanistic insights can be gained from studying the bromination and cyanation steps?

  • Methodological Answer :
  • Radical vs. Ionic Pathways : Use radical traps (e.g., TEMPO) during bromination to confirm if the reaction proceeds via a radical mechanism .
  • Catalytic Cyanation : Screen palladium catalysts (e.g., Pd(PPh₃)₄) to assess ligand effects on cyanide insertion efficiency. Monitor intermediates via in situ IR spectroscopy .
  • Kinetic Isotope Effects (KIE) : Compare reaction rates using deuterated substrates to identify rate-determining steps (e.g., C-Br bond cleavage) .

Q. How can researchers design assays to evaluate the compound’s potential biological activity?

  • Methodological Answer :
  • Target Selection : Prioritize enzymes with nucleophilic active sites (e.g., serine hydrolases) due to the compound’s electrophilic cyano group .
  • Inhibition Assays : Use fluorescence-based assays (e.g., fluorogenic substrates for proteases) to measure IC₅₀ values under varying pH and temperature conditions .
  • Metabolic Stability : Assess hepatic clearance using microsomal incubation (e.g., human liver microsomes) with LC-MS/MS quantification of parent compound degradation .

Retrosynthesis Analysis

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Strategy Settings

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 3-bromo-4-cyano-2-methoxybenzoate
Reactant of Route 2
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Ethyl 3-bromo-4-cyano-2-methoxybenzoate

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